(E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid
説明
BenchChem offers high-quality (E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO5S2/c20-16-15(7-10-4-5-13-14(6-10)24-9-23-13)26-18(25)19(16)12-3-1-2-11(8-12)17(21)22/h1-8H,9H2,(H,21,22)/b15-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLVQHCHCKOKFL-VIZOYTHASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is a compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines thiazolidine and benzoic acid moieties, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes:
- A benzo[d][1,3]dioxole ring, which is associated with various biological activities including anticancer and antioxidant effects.
- A thiazolidine ring, which has been linked to anti-inflammatory and antimicrobial properties.
Anticancer Activity
Recent studies have indicated that derivatives of benzodioxole, including those similar to (E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid, exhibit significant anticancer properties. For example, compounds with the benzodioxole moiety demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating their effectiveness compared to standard treatments like Doxorubicin .
Table 1: Anticancer Activity of Benzodioxole Derivatives
| Compound | Cell Line Tested | IC50 (mM) | Comparison to Doxorubicin |
|---|---|---|---|
| 2a | Hep3B | 3.94 | Stronger |
| 2b | Hep3B | 9.12 | Weaker |
The study highlighted that compound 2a showed a significant decrease in the G1 phase of the cell cycle in Hep3B cells, suggesting its role as a potent inhibitor of cell cycle progression .
Antioxidant Activity
The antioxidant potential of (E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid was assessed using the DPPH assay. The results indicated that this compound effectively scavenged free radicals, demonstrating comparable activity to known antioxidants like Trolox .
Table 2: Antioxidant Activity Assay Results
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 2a | 68 |
| 2b | 45 |
Anti-inflammatory Activity
Compounds containing thiazolidine structures have shown promise in reducing inflammation. In vitro studies suggest that (E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid may inhibit cyclooxygenase (COX) activity, thereby reducing pro-inflammatory mediators like interleukin-1 beta (IL-1β) .
Case Studies
A series of case studies have been conducted to evaluate the biological activities of similar compounds:
- Study on Hepatocellular Carcinoma : A study evaluated the effects of benzodioxole derivatives on Hep3B cells, revealing that certain derivatives significantly inhibited cell proliferation and induced apoptosis through cell cycle arrest mechanisms .
- Antioxidant Evaluation : The antioxidant potential was measured using various concentrations of the compound against standard antioxidants. The results indicated a dose-dependent scavenging effect on DPPH radicals .
科学的研究の応用
Antibacterial Activity
Numerous studies have demonstrated the antibacterial properties of compounds related to thiazolidinones. For instance, derivatives of (E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Properties
The compound exhibits promising anti-inflammatory effects, making it a candidate for treating conditions associated with chronic inflammation. Studies indicate that thiazolidinone derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro . This property is particularly relevant in developing treatments for diseases such as arthritis and other inflammatory disorders.
Synthetic Methodologies
The synthesis of (E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid typically involves multi-step reactions starting from readily available precursors. The following table summarizes key synthetic routes:
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | Benzoic acid, thiazolidine derivative | Acidic conditions | Thiazolidinone precursor |
| 2 | Benzodioxole aldehyde | Condensation reaction | (E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-thiazolidinone) |
| 3 | Oxidizing agents | Mild oxidation | Final product: (E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid |
Case Studies
Several studies have explored the pharmacological potential of this compound:
- Study on Antibacterial Efficacy : A recent investigation revealed that the compound exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. The study utilized standard agar diffusion methods to assess efficacy .
- Anti-inflammatory Mechanism Exploration : Another research focused on the anti-inflammatory mechanisms of thiazolidinones related to this compound. It was found that these compounds could effectively inhibit the NF-kB pathway, leading to reduced expression of inflammatory mediators .
Q & A
Q. What is a robust synthetic route for (E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid?
A common approach involves Knoevenagel condensation between 4-oxo-2-thioxothiazolidine-3-carboxylic acid derivatives and aromatic aldehydes. For example:
- Reagents : React 3 mmol of 4-oxo-2-thioxothiazolidine-3-carboxylic acid with 3.6 mmol of benzo[d][1,3]dioxole-5-carbaldehyde in acetic acid, using anhydrous sodium acetate (3 mmol) as a catalyst .
- Conditions : Reflux for 1 hour, followed by cooling, filtration, and recrystallization from acetic acid or acetic acid-DMF mixtures.
- Yield Optimization : Alternative methods using chloroform and triethylamine as a base (e.g., for analogous pyrazole derivatives) may improve solubility and reduce side reactions .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : Confirm the (E)-configuration of the benzylidene moiety via coupling constants in -NMR (e.g., for trans-alkene protons) .
- HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm (common for thiazolidinone derivatives) .
- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding patterns, particularly for polymorph studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalyst Screening : Compare sodium acetate (acetic acid reflux) vs. triethylamine (chloroform, room temperature) for base-sensitive intermediates.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of the benzodioxole aldehyde, while acetic acid promotes cyclization.
- Time-Temperature Profiling : Extend reflux time (e.g., 2–4 hours) to maximize conversion, monitored via TLC or in-situ IR for carbonyl (C=O) and thioxo (C=S) bands .
Q. How should researchers address contradictions in reported biological activities (e.g., anticancer vs. anticonvulsant)?
- Structural Comparisons : Analogues with benzoimidazole substituents exhibit anticancer activity via thioredoxin reductase inhibition , whereas benzodioxole derivatives may target GABA receptors due to structural similarity to anticonvulsants .
- Assay Conditions : Validate activity across multiple cell lines (e.g., MCF-7 for cancer, pentylenetetrazole-induced seizures in vivo) to isolate mechanism-specific effects.
- Metabolite Profiling : Use LC-MS to identify active metabolites, as hydrolysis of the benzodioxole ring could alter bioactivity .
Q. What structural modifications enhance the compound’s pharmacokinetic properties?
- Substituent Engineering :
- Replace the benzodioxole with electron-withdrawing groups (e.g., nitro, chloro) to improve metabolic stability .
- Introduce hydrophilic groups (e.g., sulfonate) on the benzoic acid moiety to enhance solubility .
- Prodrug Strategies : Esterify the carboxylic acid group (e.g., ethyl ester) to increase bioavailability, followed by enzymatic hydrolysis in vivo .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
